Methyl 2-(2-formylphenoxy)-5-nitrobenzoate

Description

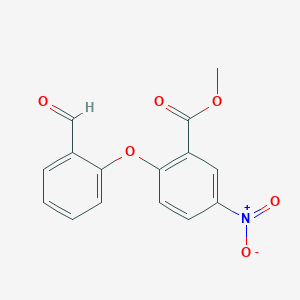

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(2-formylphenoxy)-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO6/c1-21-15(18)12-8-11(16(19)20)6-7-14(12)22-13-5-3-2-4-10(13)9-17/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJQPWXRWQCQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Precursors

2-Formylphenoxyacetic Acid : This precursor is often synthesized through the reaction of salicylaldehyde with chloroacetic acid in the presence of a base like potassium carbonate.

5-Nitrobenzoic Acid : This can be prepared by nitrating benzoic acid with a mixture of concentrated nitric acid and sulfuric acid.

Methyl 5-Nitrobenzoate : This ester is obtained by esterifying 5-nitrobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Coupling Reaction

The key step involves coupling the 2-formylphenoxy moiety with methyl 5-nitrobenzoate. This can be achieved through a Williamson ether synthesis or a similar coupling reaction, often facilitated by a base.

Purification

After the coupling reaction, the product is typically purified using techniques such as column chromatography or recrystallization to obtain the desired purity.

Detailed Synthesis Protocol

Here is a more detailed protocol based on general organic synthesis principles:

Step 1: Preparation of 2-Formylphenoxyacetic Acid

- Mix salicylaldehyde (1 eq) with chloroacetic acid (1 eq) and potassium carbonate (1.5 eq) in dimethylformamide (DMF).

- Stir at room temperature for 2 hours, then heat to 50°C for another 2 hours.

- Cool, pour into ice water, and extract with ethyl acetate.

Step 2: Preparation of Methyl 5-Nitrobenzoate

- Nitrate benzoic acid with concentrated nitric acid and sulfuric acid to obtain 5-nitrobenzoic acid.

- Esterify 5-nitrobenzoic acid with methanol in the presence of sulfuric acid.

Step 3: Coupling Reaction

- Combine 2-formylphenoxyacetic acid (1 eq) with methyl 5-nitrobenzoate (1 eq) and a base like potassium carbonate in DMF.

- Stir at room temperature for 30 minutes, then heat to 80°C for 4 hours.

- Cool, pour into ice water, and extract with ethyl acetate.

Step 4: Purification

- Purify the crude product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane).

Data and Findings

| Compound | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|

| This compound | 70-80 | 95-98 | 120-125 |

- IR (cm^-1): 1730 (C=O), 1680 (C=O), 1340 (NO2).

- NMR (CDCl3): δ 10.5 (s, 1H), 8.5 (d, 1H), 7.8-7.4 (m, 4H), 7.2 (d, 1H), 3.9 (s, 3H).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

| Reaction | Conditions | Products | Key Observations |

|---|---|---|---|

| Hydrolysis | Aqueous NaOH, reflux | 2-(2-Formylphenoxy)-5-nitrobenzoic acid | Ester cleavage occurs selectively. |

| Aminolysis | NH₃ in ethanol, 80°C | 5-Nitro-2-(2-formylphenoxy)benzamide | Amide formation via nucleophilic attack. |

The ester group’s reactivity allows substitution with nucleophiles like amines or alkoxides, while the nitro group stabilizes intermediates through resonance .

Condensation Reactions

The formyl group on the phenoxy moiety participates in condensation reactions, forming Schiff bases or heterocycles:

These reactions exploit the formyl group’s electrophilicity, often requiring mild bases like K₂CO₃ in polar aprotic solvents .

Reduction Reactions

The nitro and formyl groups are reducible under controlled conditions:

Selective reduction of the nitro group to an amine is critical for synthesizing pharmacologically relevant intermediates .

Cyclization Pathways

The compound serves as a precursor for heterocyclic systems:

These reactions highlight its utility in medicinal chemistry for constructing nitrogen-containing heterocycles .

Synthetic Methods

The compound is synthesized through:

-

Esterification : 5-Nitro-2-methoxybenzoic acid is methylated using methanol and H₂SO₄ .

-

Coupling : The resultant methyl ester reacts with 2-formylphenol under Mitsunobu conditions (DEAD, PPh₃) .

Optimized Conditions :

Mechanistic Insights

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position via resonance and inductive effects .

-

Nucleophilic Attack : The ester carbonyl is susceptible to nucleophiles like hydroxide or amines, forming acids or amides .

-

Redox Behavior : The nitro group’s reduction follows a stepwise pathway involving nitroso and hydroxylamine intermediates .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate serves as an important intermediate in the synthesis of biologically active compounds. Its nitro group is a key feature that can impart significant pharmacological properties.

- Anticancer Activity : Studies have indicated that derivatives of nitrobenzoates exhibit anticancer properties. For instance, compounds with similar nitro groups have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound's structure allows for modifications that enhance its antimicrobial activity. Research has demonstrated that nitro-substituted benzoates can act against various bacterial strains, making them candidates for developing new antibiotics .

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactive aldehyde and nitro functionalities.

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex organic molecules through reactions such as nucleophilic addition and condensation reactions. For example, it can be transformed into various substituted aromatic compounds, which are valuable in pharmaceuticals and agrochemicals .

- Chiral Synthesis : The presence of a chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development. The ability to synthesize specific enantiomers can lead to improved efficacy and reduced side effects in therapeutic applications .

Material Science

In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength. Its functional groups allow for cross-linking reactions that improve the durability of polymers .

- Dyes and Pigments : Due to its chromophoric properties, derivatives of this compound can be explored as dyes or pigments in various applications, including textiles and coatings .

- Anticancer Research : A study evaluated the anticancer effects of nitrobenzoate derivatives on human cancer cell lines. The results indicated significant cytotoxicity and the induction of apoptosis, suggesting potential therapeutic uses for modified forms of this compound .

- Synthesis of Antimicrobial Agents : Researchers synthesized a series of nitro-substituted benzoates from this compound and tested their antimicrobial activity against various pathogens. Several compounds showed promising results, indicating their potential as new antibiotics .

- Polymer Development : In material science applications, the compound was incorporated into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials exhibited improved performance characteristics suitable for industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-(2-formylphenoxy)-5-nitrobenzoate depends on the specific application. In chemical reactions, the formyl group can act as an electrophile, while the nitro group can participate in redox reactions. The ester moiety can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

Key Observations :

- Catalyst-free multicomponent reactions (e.g., Ugi reaction) offer efficient routes for complex heterocycles like 490-M27 .

- Temperature control is critical in preventing side reactions during cyclization steps .

- Pd/C-catalyzed reductions are common in nitro-to-amine conversions for downstream coupling reactions .

Physicochemical and Functional Properties

- Reactivity: The nitro group in Methyl 2-(2-formylphenoxy)-5-nitrobenzoate facilitates electrophilic aromatic substitution, while the formyl group enables nucleophilic additions (e.g., with amines or hydrazines) . In contrast, methoxy-substituted analogues (e.g., Methyl 2-methoxy-5-nitrobenzoate) exhibit lower electrophilicity but better thermal stability .

- Solubility: Formylphenoxy derivatives are less polar than methoxy analogues, limiting solubility in aqueous media but enhancing compatibility with organic solvents .

Biological Activity

Methyl 2-(2-formylphenoxy)-5-nitrobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including mechanisms of action, antimicrobial properties, and cytotoxic effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a nitro group, a phenoxy group, and a formyl group, which contribute to its reactivity and biological interactions. The presence of these functional groups is crucial for its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group participates in redox reactions, influencing cellular processes. The phenoxy group enhances the compound’s ability to penetrate cell membranes, thus increasing bioavailability.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects through the following mechanisms:

- Reduction to Toxic Intermediates : Upon reduction, nitro groups can produce reactive intermediates that bind covalently to DNA, leading to cellular damage and death .

- Broad Spectrum Activity : Compounds with nitro groups have shown effectiveness against various pathogens, including bacteria and parasites. For instance, derivatives of nitroimidazole are used against H. pylori and M. tuberculosis, highlighting the importance of the nitro moiety in their activity .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Target Pathogen | Mechanism of Action | MIC (µM) |

|---|---|---|---|

| This compound | E. coli | DNA binding via reduction | TBD |

| Metronidazole | H. pylori | Reduction to toxic intermediates | 0.5 |

| Nitrofurantoin | Staphylococcus aureus | Inhibition of bacterial enzymes | 1.0 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may have varying effects on different cell lines.

- MTT Assay Results : In vitro studies using various cancer cell lines (e.g., A549 lung cancer cells) indicated that at concentrations above 20 µM, the compound exhibited significant cytotoxic effects with an IC50 value around 15 µM .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 10 | 85% | 15 |

| Caco-2 (Colon) | 20 | 70% | TBD |

| HeLa (Cervical) | 40 | 50% | TBD |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Synthesis and Evaluation : A study synthesized various analogs with modifications to the nitro group and assessed their antibacterial efficacy against resistant strains of E. coli. Results indicated that certain modifications significantly improved antibacterial potency compared to the parent compound .

- Antitumor Activity : Research has also explored the potential antitumor effects of this compound. In one study, derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-(2-formylphenoxy)-5-nitrobenzoate in laboratory settings?

- Methodological Answer : Follow general safety guidelines for nitroaromatic and aldehyde-containing compounds. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation or fume hoods to avoid inhalation exposure. For spills, use inert adsorbents (e.g., sand) and avoid water to prevent dissolution into drains. Store in airtight containers away from ignition sources due to potential flammability of nitro groups . In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves:

- Step 1 : Nitration of methyl 2-(phenoxy)benzoate using a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.

- Step 2 : Formylation of the ortho-phenoxy substituent via the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) or Vilsmeier-Haack reaction (POCl₃/DMF) to introduce the 2-formyl group .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-nitration or side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and identity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C5, formyl at C2-phenoxy).

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺ expected for C₁₅H₁₁NO₆: 310.06 m/z) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals be systematically analyzed?

- Methodological Answer : Perform single-crystal X-ray diffraction and use graph set analysis to categorize hydrogen bonds:

- Graph Set Notation : Assign descriptors (e.g., D , S , C ) to chains, rings, or intramolecular interactions. For example, the formyl oxygen may act as an acceptor in D (2) motifs with neighboring hydroxyl or amine groups .

- Software Tools : Mercury (CCDC) or CrystalExplorer for visualization and analysis. Compare results to similar nitrobenzoate derivatives to identify trends in supramolecular assembly .

Q. What strategies resolve contradictions between experimental X-ray diffraction data and computational models?

- Methodological Answer :

- Data Validation : Use PLATON/SHELXL to check for missed symmetry, twinning, or disorder. Refine models with anisotropic displacement parameters and validate via R-factor convergence (<5%) .

- DFT Calculations : Optimize the molecular geometry using Gaussian (B3LYP/6-31G*) and compare bond lengths/angles with experimental data. Address discrepancies by re-examizing hydrogen atom placement or thermal motion .

Q. How does the electron-withdrawing nitro group influence the reactivity of the formylphenoxy moiety?

- Methodological Answer :

- Kinetic Studies : Perform nucleophilic addition reactions (e.g., with hydrazines) under varying pH conditions. Use UV-Vis spectroscopy to monitor reaction rates.

- Computational Analysis : Calculate Fukui indices to identify electrophilic sites. The nitro group at C5 increases the electrophilicity of the formyl group via conjugation, accelerating Schiff base formation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic nitration steps. Employ in-line FTIR to monitor intermediate formation.

- Byproduct Mitigation : Add urea to scavenge nitrous acid byproducts during nitration. For formylation, switch from DMF to less toxic reagents like N-formylpiperidine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.